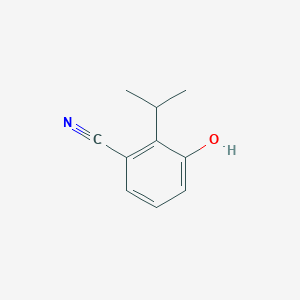

3-Hydroxy-2-isopropylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-propan-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAAYDPVNDLKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC=C1O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2-isopropylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-isopropylbenzonitrile is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a hydroxyl group, an isopropyl group, and a nitrile group on a benzene ring, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its chemical structure, properties, plausible synthetic routes, and potential biological activity, with a focus on its role as a tyrosinase inhibitor. Due to the limited availability of experimental data for this specific compound, this guide combines available information with data from closely related compounds and established chemical principles.

Chemical Structure and Properties

This compound possesses a distinct molecular architecture that governs its chemical behavior. The interplay between the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitrile group creates a unique electronic environment on the aromatic ring.

Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1243279-74-4[1] |

| Molecular Formula | C₁₀H₁₁NO[1] |

| Molecular Weight | 161.20 g/mol [1] |

| InChI Key | VDAAYDPVNDLKLN-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimental data on the physicochemical properties of this compound is limited. The following table includes predicted values and information on solubility characteristics.

| Property | Value | Source |

| Boiling Point | 288.8 ± 33.0 °C | Predicted |

| Density | 1.09 ± 0.1 g/cm³ | Predicted |

| pKa | 9.10 ± 0.10 | Predicted |

| Solubility | Soluble in alcohols (ethanol, methanol), ketones, and other polar organic solvents. Solubility is expected to be higher in hot solvents.[1] | Inferred from related compounds |

Synthesis and Purification

Plausible Synthetic Routes

Strategy A: Functionalization of a Benzonitrile Core

This approach would involve the sequential introduction of the isopropyl and hydroxyl groups onto a benzonitrile starting material. This would likely involve a Friedel-Crafts alkylation to introduce the isopropyl group, followed by a hydroxylation step. The regioselectivity of both steps would be critical to obtain the desired 3-hydroxy-2-isopropyl substitution pattern.[1]

Strategy B: Cyanation of a Substituted Phenol

This route begins with a precursor that already contains the isopropyl and hydroxyl groups, such as 2-isopropylphenol. The key step is the introduction of the cyano group onto the aromatic ring. This can be achieved through methods like the Sandmeyer or Rosenmund-von Braun reactions.[1]

Illustrative Experimental Protocol (Adapted from related compounds)

The following is a generalized protocol for the synthesis of a hydroxybenzonitrile via the demethylation of a methoxybenzonitrile precursor. This serves as an example of the type of procedure that could be adapted for the synthesis of this compound from a suitable methoxy-substituted precursor.

Reaction: Demethylation of 3-methoxy-2-isopropylbenzonitrile to this compound.

Materials:

-

3-methoxy-2-isopropylbenzonitrile

-

2,4,6-trimethylpyridine (collidine)

-

Lithium iodide (LiI)

-

10% Aqueous hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Deionized water

-

Saturated brine solution

Procedure:

-

To a 250 mL three-necked flask, add 3-methoxy-2-isopropylbenzonitrile (1 equivalent) and 2,4,6-trimethylpyridine.

-

Heat the reaction mixture to 170 °C with stirring.

-

Once the temperature is stable, add lithium iodide (3 equivalents) in portions.

-

Continue stirring the reaction at 170 °C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 10% aqueous HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic phase sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Purification by Recrystallization

A general protocol for the purification of the final product via recrystallization is as follows:

-

Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent system (a solvent that dissolves the compound when hot but not when cold).

-

Dissolution: Dissolve the crude compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration: If insoluble impurities are present, filter the hot solution.

-

Cooling: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Spectroscopic Data (Predicted)

Experimentally obtained spectroscopic data for this compound is not widely available. The following tables provide predicted data based on the chemical structure.

¹H NMR Predicted Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | ~7.0-7.4 | Multiplet |

| Hydroxyl O-H | ~5.0-6.0 (variable) | Singlet (broad) |

| Isopropyl C-H | ~3.2-3.4 | Septet |

| Isopropyl CH₃ | ~1.2-1.4 | Doublet |

¹³C NMR Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡N | 115 - 120 |

| C-OH | 150 - 160 |

| C-isopropyl | 135 - 145 |

| Aromatic C | 115 - 140 |

| Isopropyl CH | 25 - 35 |

| Isopropyl CH₃ | 20 - 25 |

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2250 (sharp) |

Potential Biological Activity: Tyrosinase Inhibition

Substituted benzonitriles are a class of compounds that have been investigated for a variety of biological activities. This compound has been identified as a potential tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Tyrosinase Inhibition Assay Protocol

The following is a standard protocol for determining the tyrosinase inhibitory activity of a compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.5)

-

Test compound (this compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or kojic acid.

-

Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).

-

Initiate the reaction by adding L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475-492 nm at regular intervals for a defined period using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Chemical Properties Overview

Caption: Key chemical and biological properties of this compound.

Plausible Synthetic Workflow

Caption: A potential synthetic workflow for this compound.

Proposed Tyrosinase Inhibition Mechanism

Caption: Proposed mechanism of tyrosinase inhibition by phenolic compounds.

References

Technical Guide: 3-Hydroxy-2-isopropylbenzonitrile

CAS Number: 1243279-74-4

Abstract

This technical whitepaper provides a comprehensive overview of 3-Hydroxy-2-isopropylbenzonitrile, a substituted benzonitrile with potential applications in chemical synthesis and biological research. This document details the physicochemical properties, synthetic routes, purification protocols, and analytical characterization of the compound. Due to the limited publicly available data on specific biological pathways, this guide presents a generalized experimental workflow for its synthesis and purification, alongside a discussion of the potential biological relevance of substituted benzonitriles. All quantitative data are presented in tabular format for clarity, and a detailed experimental workflow is visualized using a Graphviz diagram. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical research.

Introduction

This compound is a poly-substituted aromatic compound featuring a nitrile, a hydroxyl, and an isopropyl group attached to a benzene ring.[1] The unique electronic and steric arrangement of these functional groups imparts distinct chemical properties that make it a molecule of interest for further investigation.[1] The presence of a hydroxyl group as a hydrogen bond donor, a nitrile group as a potential hydrogen bond acceptor, and a lipophilic isopropyl group suggests potential for interaction with biological targets.[1] While extensive research on this specific molecule is not widely published, its structural motifs are found in various biologically active compounds. This guide aims to consolidate the available information and provide a foundational understanding for future research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 1. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimentally determined data.

| Property | Value | Source |

| CAS Number | 1243279-74-4 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [1] |

| Boiling Point (Predicted) | 288.8 ± 33.0 °C | ChemicalBook |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | ChemicalBook |

| InChI Key | VDAAYDPVNDLKLN-UHFFFAOYSA-N | [1] |

Synthesis and Purification

Detailed, step-by-step synthetic protocols for this compound are not extensively documented in publicly available literature. However, based on established organic chemistry principles, several synthetic strategies can be proposed. A retrosynthetic analysis suggests three main approaches.[1]

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals the following potential synthetic pathways:[1]

-

Strategy A: Functionalization of a Benzonitrile Core: This approach starts with a benzonitrile scaffold and involves the sequential introduction of the isopropyl and hydroxyl groups.[1]

-

Strategy B: Cyanation of a Substituted Phenol: This strategy begins with a precursor already containing the isopropyl and hydroxyl functionalities, such as 2-isopropylphenol, followed by the introduction of the cyano group.[1]

-

Strategy C: Ring Formation/Annulation: A more complex approach that involves constructing the aromatic ring from acyclic precursors.[1]

Generalized Synthetic Protocol (Strategy B)

The following is a generalized experimental protocol based on the cyanation of a substituted phenol, which is a common method for synthesizing such compounds.

Reaction: Cyanation of 2-isopropylphenol.

Reagents and Materials:

-

2-isopropylphenol

-

A suitable cyanating agent (e.g., copper(I) cyanide)

-

Solvent (e.g., DMF, NMP)

-

Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

To a reaction vessel under an inert atmosphere, add 2-isopropylphenol and the chosen solvent.

-

Add the cyanating agent to the mixture.

-

Heat the reaction mixture to an appropriate temperature and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an appropriate aqueous solution.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude this compound is crucial to remove impurities and by-products. Recrystallization and column chromatography are standard methods for purifying solid organic compounds.[1]

A generalized protocol for the recrystallization of this compound is presented in Table 2. The choice of solvent is critical and should be determined empirically through small-scale solubility tests.[1]

| Step | Procedure | Expected Observations |

| 1. Solvent Screening | Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures) at room temperature and upon heating. | An ideal solvent will dissolve the compound when hot but not when cold. |

| 2. Dissolution | Dissolve the crude compound in a minimal amount of the chosen hot solvent to form a saturated solution. | A clear solution is formed. Some impurities may remain undissolved. |

| 3. Hot Filtration | If insoluble impurities are present, filter the hot solution by gravity. | Removal of solid impurities, resulting in a clear filtrate. |

| 4. Cooling | Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath. | Formation of solid crystals as the solution becomes supersaturated. |

| 5. Isolation | Collect the crystals by vacuum filtration. | Separation of the purified solid from the mother liquor containing soluble impurities. |

| 6. Washing | Wash the collected crystals with a small amount of the cold solvent. | Removal of any adhering mother liquor from the crystal surfaces. |

| 7. Drying | Dry the crystals under vacuum. | A dry, crystalline solid of purified this compound is obtained. |

For higher purity, column chromatography can be employed. A typical procedure would involve:

-

Stationary Phase: Silica gel or a reverse-phase material like C18.

-

Mobile Phase: A solvent system determined by TLC analysis, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

-

Procedure: The crude product is loaded onto the column and eluted with the mobile phase. Fractions are collected and analyzed for the presence of the desired compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[1]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 6.8–7.5 ppm range), the isopropyl group, and the hydroxyl proton.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted major fragment ions are presented in Table 3.[1]

| m/z (mass-to-charge ratio) | Ion Structure / Origin | Significance |

| 161 | [C₁₀H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 146 | [M - CH₃]⁺ | Confirms the presence of an isopropyl group |

| 118 | [M - C₃H₇]⁺ | Confirms the presence of an isopropyl group |

| 91 | [C₆H₄CN]⁺ | Fragmentation of the benzonitrile core |

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated in the available literature, the benzonitrile scaffold is present in numerous biologically active molecules. Substituted benzonitriles have been investigated for a range of therapeutic applications. For instance, some benzonitrile derivatives act as enzyme inhibitors.[1] It has been noted that this compound has been investigated for its potential as a tyrosinase inhibitor, although detailed studies are not publicly available.[1]

Given the lack of specific information on the signaling pathways for this particular compound, a diagrammatic representation of a biological pathway would be speculative. Instead, a detailed experimental workflow for the synthesis and purification of this compound is provided below.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis and purification of this compound, based on the general protocols described in this guide.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound is a compound with potential for further research in both synthetic and medicinal chemistry. This technical guide has summarized the currently available information on its properties, synthesis, and analysis. While detailed experimental protocols and biological pathway information are scarce, the provided generalized procedures and workflow offer a solid starting point for researchers. Future studies are warranted to fully elucidate the chemical reactivity and biological activity of this molecule, which may unveil novel applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-isopropylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the principal synthetic pathways for 3-Hydroxy-2-isopropylbenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science. The unique arrangement of its hydroxyl, isopropyl, and nitrile functional groups presents distinct synthetic challenges and opportunities. This document outlines three primary retrosynthetic strategies, providing theoretical frameworks and analogous experimental protocols.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals three logical bond disconnections, leading to distinct synthetic strategies:

-

Strategy A: Functionalization of a Benzonitrile Core: This approach involves the sequential introduction of the isopropyl and hydroxyl groups onto a benzonitrile scaffold.

-

Strategy B: Cyanation of a Substituted Phenol: This strategy commences with a 2-isopropylphenol precursor, with the key step being the introduction of the cyano group.

-

Strategy C: Multi-Step Synthesis via Sandmeyer Reaction: This pathway involves the construction of the target molecule from a substituted aniline precursor through a diazonium salt intermediate.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway A: Functionalization of a Benzonitrile Core

This pathway begins with a commercially available benzonitrile and introduces the required substituents in a stepwise manner. The key challenges lie in achieving the desired regioselectivity during the alkylation and hydroxylation steps.

Workflow

Caption: Workflow for the functionalization of a benzonitrile core.

Experimental Protocols

Step 1: Friedel-Crafts Isopropylation of Benzonitrile

This reaction introduces the isopropyl group onto the benzonitrile ring. The primary challenge is controlling the regioselectivity to favor the ortho-isomer.

-

Reaction: Benzonitrile is reacted with an isopropylating agent, such as isopropyl bromide or isopropanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst.

-

Protocol: To a stirred solution of benzonitrile in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add aluminum chloride in portions at 0°C. Then, add isopropyl bromide dropwise, maintaining the temperature below 5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product mixture is then purified by fractional distillation or column chromatography to isolate 2-isopropylbenzonitrile.

-

Challenges: This reaction typically yields a mixture of ortho-, meta-, and para-isomers, with the para-isomer often being the major product due to steric hindrance. Optimization of the catalyst and reaction conditions is crucial to enhance the yield of the desired ortho-isomer.

Step 2: Nitration of 2-Isopropylbenzonitrile

The introduction of a nitro group is a key step towards the final hydroxyl group.

-

Reaction: 2-Isopropylbenzonitrile is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

-

Protocol: To a stirred solution of 2-isopropylbenzonitrile in concentrated sulfuric acid at 0°C, add a mixture of concentrated nitric acid and sulfuric acid dropwise. The temperature is maintained below 10°C throughout the addition. After stirring for a few hours at room temperature, the reaction mixture is poured onto ice. The precipitated solid is filtered, washed with water, and dried to yield 3-nitro-2-isopropylbenzonitrile.

Step 3: Reduction of 3-Nitro-2-isopropylbenzonitrile

The nitro group is reduced to an amino group.

-

Reaction: The nitro compound is reduced using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Protocol: A mixture of 3-nitro-2-isopropylbenzonitrile, tin(II) chloride dihydrate, and ethanol is refluxed for several hours. The solvent is then removed under reduced pressure, and the residue is treated with a concentrated sodium hydroxide solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give 3-amino-2-isopropylbenzonitrile.

Step 4: Diazotization and Hydrolysis of 3-Amino-2-isopropylbenzonitrile

The final step involves converting the amino group to a hydroxyl group via a diazonium salt intermediate.

-

Reaction: The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then hydrolyzed by heating in an aqueous acidic solution.

-

Protocol: 3-Amino-2-isopropylbenzonitrile is dissolved in a dilute aqueous solution of a strong acid (e.g., sulfuric acid). The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then slowly added to a boiling aqueous acidic solution. After cooling, the product is extracted, and the organic layer is purified to yield this compound.

Quantitative Data (Estimated)

| Step | Reactants | Reagents | Conditions | Yield (%) | Purity (%) |

| 1 | Benzonitrile, Isopropyl Bromide | AlCl₃ | CS₂, 0°C to RT | 30-40 (ortho) | >95 (after purification) |

| 2 | 2-Isopropylbenzonitrile | HNO₃, H₂SO₄ | 0-10°C | 80-90 | >98 |

| 3 | 3-Nitro-2-isopropylbenzonitrile | SnCl₂·2H₂O, HCl | Reflux | 85-95 | >97 |

| 4 | 3-Amino-2-isopropylbenzonitrile | NaNO₂, H₂SO₄, H₂O | 0-5°C then heat | 70-80 | >99 (after purification) |

Synthesis Pathway B: Cyanation of a Substituted Phenol

This approach starts with 2-isopropylphenol and introduces the cyano group in a later step. This can be advantageous as the starting material is readily available.

Workflow

Caption: Workflow for the cyanation of a substituted phenol.

Experimental Protocols

Step 1: Bromination of 2-Isopropylphenol

Selective bromination at the position meta to the hydroxyl group and ortho to the isopropyl group is required.

-

Reaction: 2-Isopropylphenol is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent.

-

Protocol: To a solution of 2-isopropylphenol in a solvent like dichloromethane or carbon tetrachloride, N-bromosuccinimide is added in portions at room temperature. The reaction is stirred for several hours until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated. The crude product is purified by column chromatography to yield 2-isopropyl-3-bromophenol.

Step 2: Palladium-Catalyzed Cyanation of 2-Isopropyl-3-bromophenol

The bromo-substituted phenol is converted to the corresponding nitrile using a palladium-catalyzed cross-coupling reaction.

-

Reaction: The aryl bromide is reacted with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand.[1]

-

Protocol: A mixture of 2-isopropyl-3-bromophenol, zinc cyanide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., dppf), and a base (e.g., zinc powder and DMAP) in a solvent like DMF or DMAc is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with aqueous ammonia and brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Quantitative Data (Estimated)

| Step | Reactants | Reagents | Conditions | Yield (%) | Purity (%) |

| 1 | 2-Isopropylphenol | NBS | CH₂Cl₂, RT | 60-70 | >97 (after purification) |

| 2 | 2-Isopropyl-3-bromophenol | Zn(CN)₂, Pd₂(dba)₃, dppf | DMF, 120°C | 70-85 | >99 (after purification) |

Synthesis Pathway C: Multi-Step Synthesis via Sandmeyer Reaction

This classical approach in aromatic chemistry provides a reliable route for introducing a nitrile group via a diazonium salt intermediate.

Workflow

References

Spectroscopic Characterization of 3-Hydroxy-2-isopropylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Hydroxy-2-isopropylbenzonitrile (CAS No. 1243279-74-4). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which holds potential in various research and development applications. This document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, expected Mass Spectrometry (MS) fragmentation, and the experimental protocols for acquiring such data.

Core Spectroscopic Data

The structural characteristics of this compound (C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ) give rise to a unique spectroscopic fingerprint.[1][2] The following tables summarize the predicted and expected data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a deuterated chloroform (CDCl₃) solvent are presented below.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃ [1]

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (Ar-H) | ~7.0-7.4 | Multiplet |

| ¹H (OH) | ~5.0-6.0 (variable) | Singlet (broad) |

| ¹H (CH of isopropyl) | ~3.2-3.4 | Septet |

| ¹H (CH₃ of isopropyl) | ~1.2-1.4 | Doublet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃ [1]

| Atom Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | Multiple signals expected in the aromatic region |

| Isopropyl CH | Signal expected in the aliphatic region |

| Isopropyl CH₃ | Signal expected in the aliphatic region |

| Nitrile Carbon | Signal expected in the downfield region |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its hydroxyl and nitrile groups.[1]

Table 3: Expected IR Absorption Bands for this compound [1]

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200–3600 | Broad and strong |

| C≡N (nitrile) | ~2220-2260 | Sharp, medium intensity |

| C-H (aromatic) | ~3000-3100 | Sharp, weak to medium |

| C-H (aliphatic) | ~2850-3000 | Sharp, medium |

| C=C (aromatic) | ~1450-1600 | Medium to weak |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.[1]

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Ion Peak (M⁺) | m/z 161 |

| Method | Electron Ionization (EI) is a standard method for generating a reproducible fragmentation pattern.[1] |

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for both ¹H and ¹³C NMR involves dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[1] The spectra are then acquired on a spectrometer, with typical frequencies for ¹H NMR being 400 or 500 MHz.[3][4][5] The resulting spectra are analyzed for chemical shifts, coupling constants, and integration values.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of benzonitrile derivatives, a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is generally effective.[1] A typical protocol involves programming the oven temperature to ensure separation from any impurities or residual solvents.[1] An example oven program would be an initial temperature of 100°C held for 2 minutes, followed by a ramp of 15°C/min to 280°C, which is then held for 5 minutes.[1] The inlet temperature is typically set to 250°C, and helium is used as the carrier gas at a constant flow rate.[1] Electron Ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern, with the ion source temperature at 230°C and a mass range of m/z 40-400.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of 3-Hydroxy-2-isopropylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy-2-isopropylbenzonitrile, a substituted benzonitrile with potential applications in pharmaceutical and chemical research. Due to the limited availability of specific experimental data in public literature, this document combines qualitative information, data from analogous compounds, and established experimental methodologies to offer a thorough understanding of its solubility profile. The guide includes a hypothetical solubility dataset, detailed experimental protocols for solubility determination and recrystallization, and essential safety and handling information. This document aims to serve as a valuable resource for professionals working with this compound, enabling informed decisions in experimental design and process development.

Introduction

This compound is an aromatic nitrile compound featuring a hydroxyl and an isopropyl group on the benzene ring. These functional groups significantly influence its physicochemical properties, including its solubility in various solvents. The hydroxyl group imparts polarity and the capacity for hydrogen bonding, while the isopropyl group adds steric bulk and a nonpolar character. Understanding the solubility of this compound is critical for a range of applications, including its synthesis, purification, formulation, and biological screening.

This guide provides a detailed examination of the solubility of this compound. While specific quantitative data is scarce, this document extrapolates information from related compounds and outlines the standard experimental procedures for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | - |

| Molecular Weight | 161.20 g/mol | - |

| Predicted Boiling Point | 288.8 ± 33.0 °C | [1] |

| Predicted Density | 1.09 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 9.10 ± 0.10 | [1] |

| Predicted Aqueous Solubility | 0.17 mg/mL | - |

Solubility Profile

Based on these characteristics, the compound is expected to be soluble in polar protic solvents like ethanol and isopropanol. Acetone is also likely to be a suitable solvent. Toluene may exhibit temperature-dependent solubility, being more effective at higher temperatures. Hexane is expected to be a poor solvent and can be used as an anti-solvent to induce precipitation or crystallization.

Hypothetical Quantitative Solubility Data

To facilitate experimental design, the following table presents a hypothetical set of solubility data for this compound in various solvents at two different temperatures. It is crucial to note that these values are illustrative and should be experimentally verified.

| Solvent | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |

| Water | 25 | < 0.02 |

| Ethanol | 25 | 15 - 25 |

| 50 | 40 - 60 | |

| Isopropanol | 25 | 10 - 20 |

| 50 | 35 - 55 | |

| Acetone | 25 | 20 - 35 |

| 50 | 50 - 75 | |

| Toluene | 25 | 1 - 5 |

| 50 | 15 - 25 | |

| Hexane | 25 | < 0.1 |

| 50 | < 0.5 |

Experimental Protocols

Accurate determination of solubility is fundamental for the successful application of this compound in research and development. The following sections detail the standard experimental methodologies for solubility assessment and purification.

Solubility Determination: Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or filtration through a fine-pored filter (e.g., 0.22 µm).

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is then calculated and expressed in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Recrystallization Protocol for Purification

Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.

Methodology:

-

Solvent Selection: A suitable solvent is chosen that dissolves this compound well at elevated temperatures but poorly at lower temperatures.

-

Dissolution: The crude compound is dissolved in a minimal amount of the hot solvent to form a saturated or near-saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Cooling and Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: The purified crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of the cold solvent to remove any adhering impurities.

-

Drying: The crystals are dried under vacuum to remove any residual solvent.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds such as 3-hydroxybenzonitrile and other substituted benzonitriles can be used to infer potential hazards and necessary precautions.

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. Although specific quantitative data remains elusive, the provided qualitative information, hypothetical data, and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The structural characteristics of the molecule suggest solubility in polar organic solvents, with temperature being a key factor in modulating its solubility. The outlined experimental procedures for solubility determination and recrystallization provide a clear path for obtaining precise data and for the purification of the compound. Adherence to the recommended safety precautions is essential to ensure the safe handling of this and related chemical entities. Further experimental investigation is highly encouraged to establish a definitive quantitative solubility profile for this compound.

References

An In-depth Technical Guide to 3-Hydroxy-2-isopropylbenzonitrile

An Overview of its Chemical Identity, Synthesis, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Published: November 2, 2025

Abstract

3-Hydroxy-2-isopropylbenzonitrile, with the Chemical Abstracts Service (CAS) registry number 1243279-74-4, is a substituted aromatic nitrile.[1] This guide provides a comprehensive overview of its chemical properties, established and potential synthetic routes, and its prospective biological activities. The unique arrangement of a hydroxyl, an isopropyl, and a nitrile group on the benzene ring imparts distinct chemical characteristics that make it a molecule of interest for further investigation and as a potential intermediate in the synthesis of more complex organic molecules.[2]

Introduction and Historical Context

While a detailed historical account of the specific discovery and initial synthesis of this compound is not extensively documented in publicly available literature, its existence as a chemical entity is confirmed by its unique CAS number, 1243279-74-4.[1] The compound is a substituted benzonitrile, a class of organic compounds that have been a subject of interest in organic chemistry for many years. The interplay of the electron-donating hydroxyl and isopropyl groups with the electron-withdrawing nitrile group creates a unique electronic and steric environment, suggesting potential for novel chemical transformations and biological interactions.[2] Its primary significance appears to be as a research chemical and a building block in organic synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. The presence of a hydroxyl group allows for hydrogen bonding, while the isopropyl group adds lipophilicity, and the nitrile group can act as a hydrogen bond acceptor.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | |

| CAS Number | 1243279-74-4 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methodologies in organic synthesis. A retrosynthetic analysis suggests that the primary disconnections can be made at the carbon-nitrogen triple bond of the nitrile group, the carbon-carbon bond of the isopropyl substituent, and the carbon-oxygen bond of the hydroxyl group.[2]

General Synthetic Strategies

Several potential synthetic pathways can be envisioned:[2]

-

Functionalization of a Benzonitrile Core: This approach involves starting with a pre-existing benzonitrile and introducing the hydroxyl and isopropyl groups.

-

The Sandmeyer Reaction: This classic reaction involves the diazotization of a corresponding aniline (3-amino-2-isopropylphenol) followed by treatment with a copper(I) cyanide salt.

-

The Rosenmund-von Braun Reaction: This method utilizes an aryl halide, such as 3-bromo-2-isopropylphenol, and reacts it with a stoichiometric amount of copper(I) cyanide at elevated temperatures. Modern variations of this reaction may employ transition-metal catalysts under milder conditions.

-

Multi-step Synthesis from Simpler Precursors: A more complex route could involve constructing the aromatic ring from acyclic precursors, incorporating the necessary functional groups during the cyclization process. This could involve the alkylation of a phenol or hydroxylation of an isopropylbenzonitrile, though careful control of regiochemistry would be critical.[2]

Illustrative Experimental Workflow

While specific, detailed protocols for the synthesis of this compound are not extensively documented, a general workflow for its preparation and purification can be outlined.

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification Protocols

Purification of the final compound is crucial to ensure high purity for subsequent applications. Crystallization and recrystallization are common techniques used for purifying solid organic compounds. These methods rely on the differential solubility of the target compound and impurities in a suitable solvent system at varying temperatures.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The aromatic protons would typically appear as complex multiplets in the range of δ 6.8–7.5 ppm. The isopropyl group would exhibit a doublet for the six equivalent methyl protons around δ 1.2 ppm and a septet for the methine proton. The phenolic hydroxyl proton is expected to produce a broad singlet, with its chemical shift being dependent on concentration and the solvent used.[2]

Potential Biological Activity

The structural features of this compound, including a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (nitrile group), and a lipophilic isopropyl group, suggest that it may interact with biological targets.[2] It has been investigated for its potential as a tyrosinase inhibitor.[2] However, detailed studies on its biological activity and mechanism of action are not widely reported in the public domain.

Due to the lack of specific information on signaling pathways affected by this compound, a corresponding diagram cannot be provided at this time. Further research is needed to elucidate its biological roles and mechanisms of action.

Conclusion

This compound is a substituted benzonitrile with potential applications in organic synthesis and medicinal chemistry. While its history is not well-documented, its chemical structure and properties make it a subject of interest for further research. The synthetic strategies outlined provide a foundation for its preparation, and its potential as a tyrosinase inhibitor warrants further investigation into its biological activities. As more research becomes available, a more complete understanding of this compound's properties and applications will emerge.

References

Molecular Modeling and Simulation of 3-Hydroxy-2-isopropylbenzonitrile: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and computational workflows for the molecular modeling and simulation of 3-Hydroxy-2-isopropylbenzonitrile. This document is intended to serve as a detailed resource for researchers and scientists engaged in drug discovery and development, offering a foundational understanding of the in silico evaluation of this and similar small molecules.

Introduction

This compound is a substituted aromatic nitrile with potential applications in medicinal chemistry, particularly as an inhibitor of enzymes such as tyrosinase. The strategic placement of a hydroxyl group, an isopropyl group, and a nitrile moiety on the benzene ring creates a unique electronic and steric profile, making it an interesting candidate for targeted drug design. Molecular modeling and simulation techniques are indispensable tools for elucidating the interactions of such small molecules with biological targets at an atomic level, thereby guiding lead optimization and reducing the costs and timelines associated with experimental screening.

This guide will detail the necessary steps for a comprehensive in silico analysis of this compound, encompassing quantum chemical calculations, molecular docking, and molecular dynamics simulations.

Physicochemical and Predicted Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the molecule's behavior in biological systems and for parameterizing the force fields used in molecular simulations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | PubChem |

| Molecular Weight | 161.20 g/mol | PubChem |

| CAS Number | 1243279-74-4 | ChemicalBook[1] |

| Predicted Boiling Point | 288.8 ± 33.0 °C | ChemicalBook[1] |

| Predicted Density | 1.09 ± 0.1 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 9.10 ± 0.10 | ChemicalBook[1] |

| Predicted XLogP3 | 2.5 | PubChem |

Computational Workflow

The in silico evaluation of this compound as a potential enzyme inhibitor, such as for tyrosinase, follows a multi-step computational workflow. This workflow is designed to systematically investigate the molecule's properties, its binding affinity to the target protein, and the stability of the protein-ligand complex.

Methodologies

This section provides detailed protocols for the key computational and experimental procedures cited in this guide.

Quantum Chemical Calculations

Quantum chemical calculations are essential for obtaining accurate parameters for the ligand that are not available in standard force fields.

Protocol for Ligand Optimization and Property Calculation:

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-31G* or a larger basis set for higher accuracy.

-

Geometry Optimization: Perform a full geometry optimization of this compound to find its lowest energy conformation.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies for comparison with experimental IR spectra.

-

Electrostatic Potential (ESP) Calculation: Calculate the electrostatic potential on a grid of points around the optimized molecule. This is a prerequisite for deriving RESP charges.

-

NMR Chemical Shift Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹H and ¹³C NMR chemical shifts.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| Key IR Frequencies (cm⁻¹) | |

| O-H stretch | ~3600 |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic) | ~2970-2870 |

| C≡N stretch | ~2230 |

| C=C stretch (aromatic) | ~1600-1450 |

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | 6.8 - 7.5 |

| Isopropyl CH | 3.0 - 3.5 |

| Isopropyl CH₃ | 1.2 - 1.4 |

| Phenolic OH | 5.0 - 6.0 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C≡N | 115 - 120 |

| C-OH | 155 - 160 |

| Aromatic Carbons | 110 - 140 |

| Isopropyl CH | 25 - 30 |

| Isopropyl CH₃ | 20 - 25 |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Protocol for Molecular Docking with AutoDock Vina:

-

Protein Preparation:

-

Obtain the crystal structure of the target protein (e.g., mushroom tyrosinase, PDB ID: 2Y9X) from the Protein Data Bank.

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDockTools.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Use the optimized geometry of this compound from the quantum chemical calculations.

-

Assign partial charges (preferably RESP charges) and define rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Identify the active site of the enzyme. For tyrosinase, this includes the copper-coordinating histidine residues.

-

Define a grid box that encompasses the active site to constrain the docking search space.

-

-

Docking Execution:

-

Run AutoDock Vina, specifying the prepared protein, ligand, and the coordinates of the grid box.

-

The program will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses using software like PyMOL or Discovery Studio.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-scoring poses.

-

Table 3: Comparative Docking Scores of Tyrosinase Inhibitors

| Compound | Docking Score (kcal/mol) |

| This compound (Predicted) | -6.5 to -8.0 |

| Kojic Acid (Reference Inhibitor) | -5.0 to -6.0 |

| Tropolone (Reference Inhibitor) | -6.0 to -7.0 |

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability.

Protocol for MD Simulation using AMBER:

-

System Preparation (tleap):

-

Load the force field parameters for the protein (e.g., ff14SB) and the ligand (GAFF2 with RESP charges).

-

Combine the protein and the best-docked pose of the ligand to create the complex.

-

Solvate the complex in a box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform a multi-stage energy minimization to remove steric clashes. Initially, restrain the protein and ligand and minimize the positions of water and ions. Then, gradually release the restraints and minimize the entire system.

-

-

Equilibration:

-

NVT Ensemble (Constant Volume and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the system to reach the correct temperature.

-

NPT Ensemble (Constant Pressure and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This ensures the system reaches the correct density.

-

-

Production MD:

-

Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates of the system at regular intervals.

-

-

Analysis (cpptraj):

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.

-

Experimental Validation

The computational predictions should be validated through in vitro experiments. For a potential tyrosinase inhibitor, a tyrosinase inhibition assay is the most relevant experiment.

Protocol for Tyrosinase Inhibition Assay:

-

Materials: Mushroom tyrosinase, L-DOPA (substrate), this compound, kojic acid (positive control), phosphate buffer (pH 6.8), 96-well plate, spectrophotometer.

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add the tyrosinase solution and the test compound/control to the buffer.

-

Pre-incubate the mixture at room temperature.

-

Initiate the reaction by adding L-DOPA.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Conclusion

The integrated computational and experimental approach outlined in this guide provides a robust framework for the evaluation of this compound as a potential enzyme inhibitor. The detailed methodologies for quantum chemical calculations, molecular docking, and molecular dynamics simulations, when coupled with experimental validation, can significantly accelerate the drug discovery process by providing a deeper understanding of the molecular interactions that govern biological activity. This guide serves as a valuable resource for researchers seeking to apply these powerful techniques to the study of novel small molecules.

References

Methodological & Application

synthesis of 3-Hydroxy-2-isopropylbenzonitrile step-by-step protocol

Based on established principles of organic synthesis for analogous aromatic nitriles, this document provides a representative protocol for the synthesis of 3-Hydroxy-2-isopropylbenzonitrile. While specific, peer-reviewed protocols for this exact molecule are not extensively detailed in publicly available literature, the following methodology is constructed from common synthetic strategies for functionalized benzonitriles.[1]

Application Notes

This compound is a substituted aromatic nitrile. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science.[1] The unique electronic and steric environment created by the interplay of the hydroxyl, isopropyl, and nitrile groups governs its reactivity and potential for creating more complex molecules.[1] Substituted benzonitriles are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and EN 166-certified safety goggles.[1]

-

Engineering Controls: All manipulations involving reagents and the reaction mixture should be conducted within a certified chemical fume hood to minimize inhalation risks.[1]

-

Waste Disposal: Nitrile-containing waste should be handled and disposed of according to institutional safety guidelines, which may include neutralization before disposal.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

Retrosynthetic Analysis

A retrosynthetic analysis helps deconstruct the target molecule into simpler, more readily available starting materials. For this compound, this analysis reveals two primary strategic disconnections: functionalizing a benzonitrile core or introducing the cyano group to a substituted phenol.[1]

Caption: Retrosynthetic analysis of this compound.

This protocol will focus on a plausible pathway derived from Strategy B , which involves the introduction of a cyano group onto a phenol derivative.

Representative Synthetic Protocol

This hypothetical protocol outlines the synthesis starting from a 2-isopropylphenol precursor. The introduction of the nitrile group can be achieved through a multi-step sequence, such as formylation followed by conversion of the aldehyde to a nitrile.

Principle: The synthesis involves an electrophilic aromatic substitution (ortho-formylation) on 2-isopropylphenol to introduce an aldehyde group, followed by the conversion of this aldehyde into a nitrile. This sequence ensures the correct positioning of the functional groups.

Quantitative Data: Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| Step 1: Formylation | ||||

| 2-Isopropylphenol | 136.19 | 5.00 g | 36.7 | Starting Material |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |

| Tin(IV) chloride (SnCl₄) | 260.51 | 10.5 g (4.8 mL) | 40.4 | Lewis Acid Catalyst |

| Dichloromethyl methyl ether | 114.96 | 4.65 g (4.1 mL) | 40.4 | Formylating Agent |

| Step 2: Nitrile Formation | ||||

| 3-Hydroxy-2-isopropylbenzaldehyde | 164.20 | (from Step 1) | ~36.7 | Intermediate |

| Formic Acid | 46.03 | 50 mL | - | Solvent/Catalyst |

| Hydroxylamine hydrochloride | 69.49 | 2.80 g | 40.4 | Reagent |

| Work-up & Purification | ||||

| 1M Hydrochloric Acid | 36.46 | ~150 mL | - | Quenching/Washing |

| Saturated Sodium Bicarbonate | 84.01 | ~100 mL | - | Washing |

| Saturated Sodium Chloride (Brine) | 58.44 | ~50 mL | - | Washing |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | Drying Agent |

| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction Solvent |

| Hexane | 86.18 | As needed | - | Eluent for Chromatography |

Experimental Procedure

Step 1: Synthesis of 3-Hydroxy-2-isopropylbenzaldehyde (Formylation)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-isopropylphenol (5.00 g) in dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Slowly add tin(IV) chloride (4.8 mL) to the stirred solution.

-

Reagent Addition: Add dichloromethyl methyl ether (4.1 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold 1M HCl (100 mL) and stir vigorously for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).

-

Washing: Combine the organic layers and wash with 1M HCl (50 mL), followed by saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde intermediate.

Step 2: Synthesis of this compound (Nitrile Formation)

-

Reaction Setup: To the crude 3-hydroxy-2-isopropylbenzaldehyde from the previous step, add formic acid (50 mL) and hydroxylamine hydrochloride (2.80 g).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice water. A precipitate may form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate (3x 50 mL).

-

Washing: Combine the organic extracts and wash them with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

Step 3: Purification and Characterization

-

Purification: Purify the crude this compound using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.[1]

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system to obtain a dry, crystalline solid.[1]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis.[1]

Experimental Workflow

The overall experimental process can be visualized as a sequence of distinct stages, from initial setup to final analysis.

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 3-Hydroxy-2-isopropylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-isopropylbenzonitrile is a substituted aromatic nitrile, a class of compounds recognized as important intermediates in the synthesis of pharmaceuticals and fine chemicals. The unique substitution pattern, featuring a hydroxyl, an isopropyl, and a nitrile group on the benzene ring, provides a versatile scaffold for further chemical modifications. The interplay between the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitrile group creates a distinct electronic and steric environment, making it a valuable building block in medicinal chemistry and materials science.

This document provides a detailed experimental protocol for a plausible two-step synthesis of this compound starting from commercially available 2-isopropylphenol. The synthetic strategy involves an initial ortho-formylation of the phenol via the Duff reaction to yield 3-hydroxy-2-isopropylbenzaldehyde, followed by the conversion of the aldehyde to the target nitrile through an oxime intermediate.

Overall Reaction Scheme

Experimental Protocols

Part 1: Synthesis of 3-Hydroxy-2-isopropylbenzaldehyde via Duff Reaction

The Duff reaction provides a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol and boric acid.[1][2]

Materials and Equipment:

-

2-Isopropylphenol

-

Hexamethylenetetramine (HMTA)

-

Glycerol

-

Boric Acid

-

Hydrochloric acid (HCl), concentrated and 2M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-isopropylphenol (13.6 g, 0.1 mol), hexamethylenetetramine (21.0 g, 0.15 mol), glycerol (75 mL), and boric acid (6.2 g, 0.1 mol).

-

Reaction Execution: Heat the mixture with stirring in a heating mantle to 150-160 °C. Maintain this temperature for 3 hours. The reaction mixture will become a thick, dark slurry.

-

Hydrolysis: Cool the reaction mixture to approximately 80 °C. Carefully and slowly add 100 mL of 2M HCl. An exothermic reaction will occur. Once the addition is complete, heat the mixture to reflux for 15 minutes to hydrolyze the intermediate imine.

-

Workup and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 3-hydroxy-2-isopropylbenzaldehyde can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of this compound

This two-step procedure involves the formation of an aldoxime from 3-hydroxy-2-isopropylbenzaldehyde, followed by its dehydration to the corresponding nitrile.[3][4][5]

Materials and Equipment:

-

3-Hydroxy-2-isopropylbenzaldehyde (crude or purified from Part 1)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate

-

Ethanol

-

Water

-

Acetic anhydride

-

Sodium hydroxide (NaOH) solution, 2M

-

Dichloromethane (CH₂Cl₂)

-

Beakers and flasks

-

Magnetic stirrer and hotplate

-

Ice bath

-

Standard laboratory glassware for filtration and extraction

Procedure:

Step 2a: Formation of 3-Hydroxy-2-isopropylbenzaldehyde Oxime

-

Dissolution: Dissolve 3-hydroxy-2-isopropylbenzaldehyde (8.2 g, 0.05 mol) in ethanol (100 mL) in a 250 mL flask.

-

Oxime Formation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (5.2 g, 0.075 mol) and sodium acetate (6.2 g, 0.075 mol) in water (25 mL). Add this aqueous solution to the aldehyde solution.

-

Reaction: Stir the mixture at room temperature for 2 hours. The formation of the oxime can be monitored by TLC.

-

Isolation of Oxime (Optional): The oxime can often be used directly in the next step. If isolation is desired, the reaction mixture can be partially concentrated and cooled to induce crystallization. The solid product is then collected by filtration.

Step 2b: Dehydration of Oxime to this compound

-

Reaction Setup: To the crude oxime mixture from the previous step, add acetic anhydride (15.3 g, 0.15 mol).

-

Dehydration: Gently heat the mixture to reflux for 1 hour.

-

Hydrolysis and Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add 2M NaOH solution until the mixture is neutral or slightly basic (pH 7-8). This will hydrolyze any remaining acetic anhydride and neutralize the acetic acid formed.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with water (50 mL) and brine (50 mL). Dry the solution over anhydrous MgSO₄.

-

Concentration and Purification: Filter the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound. This data is intended as a benchmark for researchers performing this procedure.

| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| 1 | 2-Isopropylphenol (13.6 g) | HMTA, Boric Acid, Glycerol | 3-Hydroxy-2-isopropyl-benzaldehyde | 16.4 | 9.8 | 60% | >95% (after chromatography) |

| 2 | 3-Hydroxy-2-isopropyl-benzaldehyde (8.2 g) | NH₂OH·HCl, Acetic Anhydride | 3-Hydroxy-2-isopropyl-benzonitrile | 8.1 | 6.7 | 83% | >98% (after recrystallization) |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

References

- 1. synarchive.com [synarchive.com]

- 2. Duff reaction - Wikipedia [en.wikipedia.org]

- 3. US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene - Google Patents [patents.google.com]

- 4. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]

- 5. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]

Applications of 3-Hydroxy-2-isopropylbenzonitrile in Organic Synthesis: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, 3-Hydroxy-2-isopropylbenzonitrile stands as a versatile building block in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile moiety on a sterically influenced aromatic ring, opens avenues for the construction of complex and biologically relevant molecules.

This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound, with a focus on its utility in medicinal chemistry. The quantitative data for these reactions are summarized for clear comparison, and logical workflows are visualized to aid in experimental design.

Core Applications in Heterocyclic Synthesis

The primary applications of this compound lie in its conversion to valuable heterocyclic scaffolds, namely tetrazoles and amidoximes. These transformations leverage the reactivity of the nitrile group and are of significant interest in drug discovery.

Synthesis of 5-(3-hydroxy-2-isopropylphenyl)-1H-tetrazole

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and bioavailability in many cases.[1][2][3][4] The conversion of this compound to its corresponding tetrazole derivative is a cornerstone application, providing a scaffold for the development of novel therapeutic agents.

The synthesis proceeds via a [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide.[5][6]

Experimental Protocol: Synthesis of 5-(3-hydroxy-2-isopropylphenyl)-1H-tetrazole

This protocol is a representative procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the mixture with 1M HCl to a pH of approximately 2-3, resulting in the precipitation of the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-(3-hydroxy-2-isopropylphenyl)-1H-tetrazole.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| This compound | 5-(3-hydroxy-2-isopropylphenyl)-1H-tetrazole | NaN₃, NH₄Cl | DMF | 120 | 12-24 | 80-95 (estimated) |

Logical Workflow for Tetrazole Synthesis

Caption: Workflow for the synthesis of 5-(3-hydroxy-2-isopropylphenyl)-1H-tetrazole.

Synthesis of N'-Hydroxy-3-hydroxy-2-isopropylbenzimidamide

Amidoximes are important intermediates in the synthesis of various heterocyclic compounds, such as oxadiazoles, and are also recognized as prodrugs for amidines. The conversion of this compound to its corresponding amidoxime is achieved through the reaction with hydroxylamine.

Experimental Protocol: Synthesis of N'-Hydroxy-3-hydroxy-2-isopropylbenzimidamide

This protocol is a general procedure for the synthesis of amidoximes from nitriles.

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol

-

Water

Procedure:

-

Suspend this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

-

Add a solution of sodium carbonate (1.5 eq) in water dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue to precipitate the product.

-